Palovarotene-13C4
Description
Properties
Molecular Formula |
C₂₃¹³C₄H₃₀N₂O₂ |
|---|---|
Molecular Weight |
418.51 |
Synonyms |
4-[(1E)-2-[5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-3-(1H-pyrazol-1-ylmethyl)-2-naphthalenyl]ethenyl]benzoic Acid-13C4; R 667-13C4; Ro 3300074-13C4; |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Labeling of Palovarotene 13c4
Chemical Synthesis Approaches for Palovarotene (B1678359)
The synthesis of Palovarotene, a complex molecule with a specific stereochemistry, involves a multi-step process. A formal total synthesis has been reported, providing a foundational framework for its preparation. researchgate.net The core structure of Palovarotene consists of a tetrahydronaphthalene moiety linked to a benzoic acid group via an ethenyl bridge, with a pyrazole-containing side chain. nih.gov
Key synthetic strategies often rely on coupling reactions to construct the central ethenyl linkage. One plausible approach involves a Horner-Wadsworth-Emmons reaction or a Wittig reaction to stereoselectively form the (E)-alkene. This would typically involve the preparation of two key intermediates: a phosphonate (B1237965) or phosphonium (B103445) ylide derived from the tetrahydronaphthalene portion and an aldehyde-functionalized benzoic acid derivative. The synthesis of the tetrahydronaphthalene intermediate itself requires several steps to introduce the gem-dimethyl groups and the pyrazol-1-ylmethyl substituent at the correct positions.
Methodologies for Stable Isotope Incorporation: Focus on Carbon-13 Labeling (Palovarotene-13C4)
The introduction of stable isotopes, such as Carbon-13, into the Palovarotene scaffold requires the use of a 13C-labeled precursor at a strategic point in the synthesis. For this compound, where four carbon atoms are isotopically enriched, a starting material containing these labeled carbons is essential.
A logical approach would be to incorporate the 13C atoms into the benzoic acid portion of the molecule. This could be achieved by utilizing a 13C-labeled benzene (B151609) derivative as a starting material for the synthesis of the aldehyde-functionalized benzoic acid intermediate. For example, a commercially available, appropriately substituted benzene ring with four 13C atoms could be elaborated through a series of reactions, such as formylation and oxidation, to yield the required aldehyde. This labeled intermediate would then be coupled with the unlabeled tetrahydronaphthalene-derived phosphonate or ylide, as described in the general synthetic approach, to yield this compound.
The choice of the labeling position is critical and is often dictated by the intended application of the labeled compound, such as metabolic studies, where tracking the fate of a specific part of the molecule is desired.
Analytical Characterization of Labeled this compound
Following the synthesis, a thorough analytical characterization is imperative to confirm the identity, isotopic enrichment, purity, and stability of this compound. This involves a combination of spectroscopic and chromatographic techniques.
Spectroscopic Confirmation of Isotopic Enrichment
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for verifying the incorporation of 13C isotopes. nih.gov In the 13C NMR spectrum of this compound, the signals corresponding to the four labeled carbon atoms in the benzoic acid ring will exhibit significantly enhanced intensity compared to the signals of the natural abundance 13C atoms in the rest of the molecule. Furthermore, the coupling patterns between the adjacent 13C-labeled carbons (13C-13C coupling) would provide definitive evidence of their incorporation. researchgate.net
Mass Spectrometry (MS) provides an orthogonal method to confirm isotopic enrichment. almacgroup.com High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of this compound. The mass spectrum will show a molecular ion peak (M+) that is four mass units higher than that of unlabeled Palovarotene, corresponding to the four incorporated 13C atoms. The isotopic distribution pattern in the mass spectrum can be used to quantify the level of isotopic enrichment. almacgroup.com
| Analytical Technique | Expected Observation for this compound | Purpose |
| 13C NMR | Enhanced signal intensity for four specific carbon atoms. | Confirmation of 13C incorporation and location. |
| Mass Spectrometry | Molecular ion peak shifted by +4 m/z. | Confirmation of isotopic enrichment. |
Purity and Stability Assessment of Labeled Compound
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the chemical and radiochemical purity of the synthesized this compound. pharma-industry-review.commoravek.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, would be employed. biotech-asia.org The purity is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram. The retention time of the labeled compound should be identical to that of an unlabeled authentic standard.
Stability studies are conducted to ensure the integrity of the labeled compound over time and under various storage conditions. This typically involves storing aliquots of this compound at different temperatures and for varying durations. The purity of these samples is then periodically assessed by HPLC to detect any degradation products. The stability data is crucial for defining appropriate storage and handling procedures.
| Parameter | Method | Acceptance Criteria |
| Chemical Purity | HPLC | ≥98% |
| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % 13C |
| Stability | HPLC after storage | No significant degradation |
Advanced Analytical Methodologies for Palovarotene 13c4
Quantitative Analysis of Palovarotene-13C4 in Biological Matrices
The accurate measurement of drug concentrations in complex biological samples like plasma is fundamental to pharmacokinetic studies. The use of this compound as an internal standard is central to robust quantitative methods.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying palovarotene (B1678359) in biological matrices. nih.govclinicaltrials.gov These methods offer exceptional sensitivity and selectivity, allowing for the detection of palovarotene at very low concentrations. nih.gov In a typical assay, palovarotene and its internal standard, this compound (specifically [¹³C₆]palovarotene), are extracted from a small volume of human plasma, often through a protein precipitation procedure. nih.gov The extracts are then separated using a reversed-phase C18 column before being analyzed by the mass spectrometer. nih.gov
The mass spectrometer is operated in the positive ion mode, and specific precursor-to-product ion transitions for both palovarotene and this compound are monitored. This highly selective detection method, known as multiple reaction monitoring (MRM), ensures that only the compounds of interest are quantified, minimizing interference from other components in the plasma matrix. sci-hub.semdpi.com Validated methods have demonstrated a wide concentration range, for instance from 5 to 2000 pg/mL, with a lower limit of quantification of 0.005 ng/mL. nih.gov The reliability of such methods is confirmed through rigorous validation, assessing parameters like accuracy, precision, recovery, and matrix effects. nih.govresearchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.goveuropa.eu |
| Internal Standard | [¹³C₆]palovarotene | nih.gov |
| Biological Matrix | Human Plasma (Lithium Heparin) | nih.gov |
| Extraction Method | 96-well protein precipitation | nih.gov |
| Chromatography | Reversed Phase C18 column | nih.gov |
| Ionization Mode | Turbo Ion Spray, Positive Ion | nih.gov |
| Quantification Range | 5 - 2000 pg/mL | nih.gov |
| Extraction Recovery (Palovarotene) | 82.6% - 95.4% | nih.gov |
| Extraction Recovery (Internal Standard) | 90.4% | nih.gov |
Stable Isotope Dilution Mass Spectrometry (SID-MS) is the underlying principle that makes the use of this compound so effective. acanthusresearch.comnih.gov In this technique, a known quantity of the stable isotope-labeled internal standard (this compound) is added to the biological sample at the earliest stage of analysis. nih.gov Because the SIL internal standard is chemically identical to the analyte (unlabeled palovarotene), it behaves in the same way during every step of the process, including extraction, chromatography, and ionization. acanthusresearch.comnih.gov
Any sample loss or variation that affects the analyte will equally affect the SIL standard. acanthusresearch.com By measuring the ratio of the mass spectrometric signal of the analyte to the signal of the internal standard, the technique effectively cancels out these variations. nih.govnih.gov This approach dramatically improves the precision and accuracy of the quantification by correcting for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix—and variations in sample recovery. acanthusresearch.comnih.gov The use of a SIL internal standard like this compound is considered essential for robust bioanalytical methods, particularly in clinical settings where inter-individual matrix variability is common. nih.gov
While tandem mass spectrometry using triple quadrupole instruments is a workhorse for targeted quantification, high-resolution mass spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, offers additional advantages. waters.commdpi.com HRMS provides highly accurate mass measurements, which can increase the specificity and confidence in compound identification, especially in complex matrices. waters.com
Data-Independent Acquisition (DIA) is an emerging HRMS technique that systematically fragments all ions within predefined mass-to-charge (m/z) windows, creating a comprehensive digital record of all fragment ions in the sample. researchgate.netnih.gov This contrasts with traditional data-dependent acquisition (DDA), which only selects the most intense ions for fragmentation. nih.gov The benefit of DIA is that it provides a complete and unbiased dataset that can be retrospectively analyzed for compounds of interest without the need for re-injection. waters.comresearchgate.net This approach is particularly powerful for metabolite profiling and can be used for quantitative analysis, combining broad coverage with high reproducibility and accuracy. nih.gov The use of DIA with HRMS can enhance the detection of low-level analytes and provide a more complete picture of the sample's composition. researchgate.net
Metabolite Identification and Profiling using this compound
Understanding how a drug is metabolized is crucial. This compound plays a supportive role in these studies, primarily by acting as a reliable internal standard during the analysis of samples from in vitro and in vivo metabolism experiments. musechem.comiris-biotech.de
Mass spectrometry-based metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. mdpi.comlcms.cz For drug metabolism studies, this involves analyzing samples (such as plasma, urine, feces, or incubations with liver microsomes) to find biotransformation products of the parent drug. europa.eubioivt.com LC-MS/MS is the primary tool for this purpose. mdpi.commpg.de
In these studies, researchers look for signals corresponding to expected metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation) of palovarotene. The use of a SIL internal standard like this compound is critical for ensuring the quantitative accuracy of the parent drug and its metabolites. musechem.com While the labeled standard itself does not produce labeled metabolites (as the unlabeled drug is administered), its presence ensures that the analytical process is consistent and allows for reliable quantification of the metabolites relative to the parent drug's exposure. musechem.comiris-biotech.de
Through mass spectrometry analysis, the chemical structures of metabolites can be proposed based on their mass shifts from the parent drug and their fragmentation patterns (MS/MS spectra). nih.gov Studies have shown that palovarotene is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C8 and CYP2C19. nih.govdrugbank.com
In vitro studies using liver microsomes and hepatocytes from different species, as well as in vivo studies, have identified several key metabolites. europa.eu The major biotransformations include oxidation and hydroxylation. europa.eudrugbank.com Key metabolites observed in plasma include M2 (6-hydroxy), M3 (7-hydroxy), M4a (6-oxo), and M4b (7-oxo). europa.eudrugbank.com Another metabolite, M5 (a carboxyl β-glucuronide of the parent compound), has been detected after incubation with cryopreserved hepatocytes. europa.eu By piecing together the identities of these metabolites, the primary metabolic pathways of palovarotene can be elucidated. europa.eunih.gov
| Metabolite ID | Proposed Transformation | Matrix Detected | Reference |
|---|---|---|---|
| M2 | 6-hydroxy-palovarotene | Plasma, Hepatic Microsomes | europa.eudrugbank.com |
| M3 | 7-hydroxy-palovarotene | Plasma, Hepatic Microsomes | europa.eudrugbank.com |
| M4a | 6-oxo-palovarotene | Plasma, Hepatic Microsomes | europa.eudrugbank.com |
| M4b | 7-oxo-palovarotene | Plasma, Hepatic Microsomes | europa.eudrugbank.com |
| M5 | Carboxyl β-glucuronide of parent | Cryopreserved Hepatocytes | europa.eu |
Proteomic Approaches for Target Engagement and Pathway Analysis
Proteomics, the large-scale study of proteins, offers powerful tools to investigate the molecular mechanisms of drug action, identify direct targets, and elucidate the downstream signaling pathways affected by a compound. In the context of this compound, proteomic methodologies are instrumental in understanding its engagement with its primary target, the retinoic acid receptor gamma (RARγ), and the subsequent cascade of events that lead to its therapeutic effects. drugbank.comfda.govnih.gov
Quantitative Proteomics in Mechanistic Studies (e.g., label-free, isobaric tags)
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. This is crucial for understanding how this compound modulates the cellular proteome to exert its pharmacological effects. Two prominent techniques in this field are label-free quantification and isobaric tagging. usherbrooke.cabigomics.ch
Label-Free Quantification (LFQ): This method directly compares the signal intensities of peptides across different samples, such as treated versus untreated cells. epfl.chbioinfor.com It is a straightforward approach that does not require chemical labeling, making it versatile for a wide range of samples. usherbrooke.cabioinfor.com The primary methods within LFQ include those based on spectral counting (the number of tandem mass spectra identified for a given peptide) and precursor ion intensity (the area under the curve of the peptide's signal in the mass spectrometer). bigomics.chbioinfor.com While simpler in workflow, LFQ demands high experimental consistency to ensure accurate and reproducible quantification, especially for detecting subtle changes in protein expression. usherbrooke.cabioinfor.com
Isobaric Tagging: This technique involves chemically labeling peptides from different samples with tags that are identical in mass (isobaric) but produce unique "reporter ions" upon fragmentation in the mass spectrometer. wikipedia.orgmdpi.com Common isobaric tags include Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). usherbrooke.caepfl.chwikipedia.org This multiplexing capability allows for the simultaneous analysis of multiple samples, which can increase throughput and precision compared to label-free methods. bigomics.chproteomics.com For instance, TMT allows for the comparison of up to 35 samples in a single experiment. proteomics.com The relative intensities of the reporter ions directly correspond to the relative abundance of the peptide (and thus the protein) in each of the original samples. wikipedia.orgmdpi.com Isobaric tagging is particularly advantageous for detecting smaller fold changes in protein expression with high statistical confidence. proteomics.com
In mechanistic studies of Palovarotene, these quantitative proteomic approaches can be applied to cell or tissue samples treated with the compound. For example, by comparing the proteomes of chondrogenic cells treated with and without Palovarotene, researchers can identify proteins that are up- or down-regulated. mdpi.com This information helps to map the signaling pathways modulated by the drug, downstream of RARγ activation. drugbank.comeuropa.eu Pathway analysis of the differentially expressed proteins can reveal effects on processes like chondrogenesis, osteogenesis, and inflammation, providing a deeper understanding of how Palovarotene inhibits heterotopic ossification. nih.govnih.govnih.gov
Table 1: Comparison of Quantitative Proteomic Methodologies
| Feature | Label-Free Quantification (LFQ) | Isobaric Tagging (e.g., TMT, iTRAQ) |
|---|---|---|
| Principle | Compares peptide signal intensities or spectral counts across runs. bigomics.chepfl.ch | Peptides are labeled with isobaric tags; quantification is based on reporter ion intensities in MS/MS spectra. wikipedia.orgmdpi.com |
| Workflow | Simpler, no chemical labeling required. bioinfor.com | Involves an additional chemical labeling step after protein digestion. usherbrooke.ca |
| Multiplexing | Limited, samples are run individually. usherbrooke.ca | High multiplexing capability (e.g., up to 35 samples with TMTpro). proteomics.com |
| Precision | Can be lower, more susceptible to run-to-run variation. epfl.ch | Higher precision due to simultaneous analysis of samples. bigomics.ch |
| Sensitivity for Small Changes | May require larger fold-changes for confident detection. proteomics.com | Can detect smaller changes in protein abundance (e.g., 30% with TMT). proteomics.com |
| Suitability | Large-scale studies, biomarker discovery. bigomics.ch | Studies requiring high precision and comparison of multiple conditions. mdpi.com |
Structural Proteomics and Drug-Target Interaction Profiling (e.g., LiP-MS)
Structural proteomics focuses on the three-dimensional structure of proteins and their complexes on a large scale. A key application in drug discovery is to identify the direct protein targets of a compound and map the binding sites. Limited Proteolysis-Mass Spectrometry (LiP-MS) is an advanced structural proteomics technique that can achieve this without needing to modify the drug molecule. mtoz-biolabs.com
Limited Proteolysis-Mass Spectrometry (LiP-MS): LiP-MS works on the principle that the binding of a small molecule, like this compound, to its target protein can alter the protein's conformation. This conformational change can either protect certain regions from being cleaved by a protease or expose new sites to cleavage. The method involves treating a complex biological sample (like a cell lysate) with the drug and then subjecting it to limited digestion with a protease, such as proteinase K. mtoz-biolabs.com The resulting peptide fragments are then analyzed by liquid chromatography-mass spectrometry (LC-MS). mtoz-biolabs.com
By comparing the peptide patterns of the drug-treated sample to a control sample, researchers can identify peptides that show a change in abundance. A decrease in a specific peptide's abundance suggests that the drug binding has protected its cleavage site, while an increase may indicate that binding has made a new site more accessible. This differential "proteolysis fingerprint" can pinpoint the direct protein target(s) and often provides information about the location of the binding site or allosteric conformational changes. mtoz-biolabs.com
For this compound, LiP-MS could be used to:
Confirm Target Engagement: Unequivocally demonstrate the direct binding of this compound to RARγ in a complex biological matrix.
Identify Off-Targets: Screen for unintended binding partners, which is crucial for understanding potential side effects.
Map Binding Sites: Provide structural information on how this compound interacts with RARγ, complementing data from other structural biology techniques. mtoz-biolabs.com
Probe Allosteric Effects: Detect conformational changes in RARγ or other proteins that occur upon drug binding, which are central to its mechanism of action. mtoz-biolabs.com
LiP-MS offers a significant advantage as it can be performed in situ on native proteins within complex mixtures, providing a more biologically relevant picture of drug-target interactions compared to methods that rely on purified proteins or modified compounds. mtoz-biolabs.com
Table 2: Application of LiP-MS for this compound Analysis
| Analytical Goal | LiP-MS Application | Expected Outcome |
|---|---|---|
| Target Verification | Compare proteolysis patterns of cell lysates with and without this compound. | Identify peptides from RARγ that are protected from proteolysis, confirming direct binding. mtoz-biolabs.com |
| Off-Target Identification | Screen the entire proteome for proteins showing altered proteolysis patterns upon treatment. | Discovery of novel, unintended protein binders, providing insights into potential secondary pharmacology. mtoz-biolabs.com |
| Pathway Elucidation | Detect conformational changes in proteins downstream of RARγ activation. | Identify proteins whose structure is allosterically modulated as a consequence of the primary binding event, revealing pathway dynamics. mtoz-biolabs.com |
| Binding Site Characterization | Pinpoint the specific peptides within RARγ that show the most significant changes in proteolysis. | High-resolution mapping of the drug-protein interaction interface. mtoz-biolabs.com |
Preclinical Disposition and Metabolism Studies Utilizing Palovarotene 13c4 in Non Human Models
In Vitro Metabolic Stability and Metabolite Identification
In vitro studies are fundamental in predicting the metabolic clearance and identifying the enzymes responsible for the biotransformation of a new chemical entity. For palovarotene (B1678359), these studies have been pivotal in characterizing its metabolic pathways.
Hepatic Microsomal and Cytosolic Metabolism
Studies utilizing liver microsomes and cytosol from various preclinical species, such as rats, dogs, and monkeys, are standard in drug development to assess metabolic stability. While specific quantitative data for the metabolic stability of Palovarotene-13C4 (e.g., half-life, intrinsic clearance) in these systems is not extensively published, the available information on palovarotene indicates that it undergoes significant hepatic metabolism. The primary purpose of using the 13C4-labeled version in such assays is to serve as a stable, non-radioactive internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis, ensuring precise measurement of the parent compound's depletion over time.
Cytochrome P450 (CYP3A4, CYP2C8, CYP2C19) and Non-P450 Mediated Metabolism
In vitro investigations have consistently demonstrated that palovarotene is a substrate for several cytochrome P450 enzymes. The primary metabolizing enzyme is CYP3A4, with minor contributions from CYP2C8 and CYP2C19 nih.gov. This has been determined through experiments with recombinant human CYP enzymes and by using specific chemical inhibitors in liver microsome incubations. There is no evidence to suggest the involvement of non-P450 mediated metabolic pathways in the primary clearance of palovarotene.
Formation and Characterization of Major Metabolites (e.g., M1-M4b)
The metabolism of palovarotene leads to the formation of several metabolites. The major metabolites identified in plasma are designated as M1, M2, M3, M4a, and M4b drugbank.com. These metabolites are formed through oxidative modifications of the parent molecule. The specific structures of these metabolites have been characterized as follows:
M1: 6,7-dihydroxy palovarotene
M2: 6-hydroxy palovarotene
M3: 7-hydroxy palovarotene
M4a: 6-oxo palovarotene
M4b: 7-oxo palovarotene
The formation of these metabolites is consistent with the involvement of CYP enzymes, which are known to catalyze hydroxylation and oxidation reactions. In vitro studies have shown that these metabolites are functionally inactive or have significantly reduced pharmacological activity compared to the parent compound. For instance, M3 and M4b exhibit only 1.7% and 4.2% of the activity of palovarotene, respectively.
In Vivo Disposition in Animal Models
Preclinical in vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole organism. While comprehensive ADME data specifically using this compound in non-human models is limited in publicly available literature, general findings for palovarotene provide valuable insights. The use of a labeled compound like this compound would be critical in such studies for accurate quantification and tracing of the drug and its metabolites.
Absorption and Distribution Studies
Palovarotene has been shown to be orally bioavailable in animal models, a key characteristic for its intended oral administration in clinical settings nih.gov. Following oral administration, palovarotene is absorbed from the gastrointestinal tract and distributed throughout the body.
Specific tissue distribution studies in animal models have not been detailed in the available literature. However, based on its mechanism of action and preclinical efficacy in models of heterotopic ossification, it is inferred that palovarotene distributes to target tissues such as cartilage and bone. In human studies, the apparent volume of distribution (Vd/F) is approximately 237 liters, suggesting extensive distribution into tissues. Palovarotene is also highly bound to plasma proteins (97.9% to 99.6%) in vitro, which would influence its distribution profile.
Excretion Pathways
Protein Binding Characteristics
In preclinical studies, the binding of this compound's parent compound, palovarotene, to plasma proteins has been characterized across various non-human species. As isotopic labeling with ¹³C is not expected to alter the physicochemical properties of the molecule, the protein binding characteristics of this compound are anticipated to be comparable to those of palovarotene.
In vitro assessments have demonstrated that palovarotene is extensively bound to plasma proteins in several non-human models commonly used in preclinical research. These studies are crucial for understanding the pharmacokinetic profile of the compound, as the extent of protein binding can significantly influence its distribution, metabolism, and excretion.
Detailed findings from these studies indicate a high degree of protein binding across different species, with minimal significant differences observed between them. This high level of binding is a key characteristic of the compound's disposition.
An assessment report from the European Medicines Agency states that palovarotene was extensively bound to proteins in mouse, rat, dog, and monkey plasma. europa.eu The mean percentage of protein binding in these non-human species ranged from 97.5% to 99.0%. europa.eu This consistency across species suggests that the pharmacokinetic behavior of palovarotene, in terms of protein binding, is likely to be similar in different animal models. Other sources have reported a mean in vitro plasma protein binding of 99.0% and a range of 97.9% to 99.6%. drugbank.comipsen.compeervoice.com
The following table summarizes the in vitro plasma protein binding of palovarotene in various non-human species.
| Species | Mean Protein Binding (%) |
| Mouse | 97.5 - 99.0 |
| Rat | 97.5 - 99.0 |
| Dog | 97.5 - 99.0 |
| Monkey | 97.5 - 99.0 |
Molecular and Cellular Mechanisms of Action in Preclinical Models
Retinoic Acid Receptor Gamma (RARγ) Agonism
Palovarotene (B1678359) acts as a selective agonist for RARγ, a nuclear receptor that functions as a transcriptional regulator. drugbank.com This selectivity is a key feature of its mechanism, allowing it to target specific cellular processes involved in cartilage and bone formation.
Palovarotene binds to RARγ with a high degree of selectivity. fda.gov Preclinical data indicate that its affinity for RARγ is approximately 10-fold greater than for the other two RAR subtypes, RARα and RARβ. drugbank.com RARs are transcription factors that, in the absence of a ligand, can repress the transcription of target genes. mdpi.com Upon binding an agonist like Palovarotene, the receptor undergoes a conformational change. This change turns the receptor into a transcriptional activator, initiating a cascade of molecular events that modulate gene expression. mdpi.comnih.gov This activation of RARγ by Palovarotene is central to its therapeutic effect, as it interferes with the pathological processes of chondrogenesis (cartilage formation) that precede heterotopic ossification. drugbank.commdpi.com
Table 1: Palovarotene Receptor Selectivity
| Receptor Subtype | Relative Binding Affinity |
|---|---|
| RARγ | High (Selective Agonist) |
| RARα | Low (~10-fold lower than RARγ) drugbank.com |
| RARβ | Low (~10-fold lower than RARγ) drugbank.com |
The activation of RARγ by Palovarotene directly influences the transcription of specific genes. mdpi.com As a nuclear receptor, the ligand-bound RARγ complex interacts with specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. mdpi.com This interaction can either activate or repress gene transcription, depending on the gene and cellular context. pressbooks.pubsavemyexams.com
In preclinical models, Palovarotene-induced RARγ activation has been shown to inhibit the expression of genes that are crucial for chondrocyte differentiation and maturation, such as those for cartilage matrix proteins. nih.gov By altering the genetic program of progenitor cells, Palovarotene prevents them from differentiating into cartilage-forming cells, a critical step in the formation of heterotopic bone. fda.govfda.gov This modulation of gene expression effectively halts the endochondral ossification process that is pathologically activated in FOP. clinicaltrialsarena.com
Downstream Signaling Pathway Modulation
The therapeutic effects of Palovarotene extend beyond direct gene regulation by RARγ, significantly impacting other signaling pathways that are dysregulated in FOP.
A primary consequence of Palovarotene's activation of RARγ is the inhibition of the BMP signaling pathway. drugbank.comresearchgate.net This pathway is hyperactive in FOP due to the ACVR1/ALK2 mutation, which leads to excessive bone formation. mdpi.comembopress.org Palovarotene indirectly dampens this overactive signaling, thereby reducing the formation of new heterotopic bone. fda.govclinicaltrialsarena.com By binding to RARγ, Palovarotene interferes with the interactions between receptors, growth factors, and proteins within the retinoid signaling pathway to reduce abnormal bone formation. selleck.co.jp
The BMP signaling cascade is mediated intracellularly by SMAD proteins. nih.gov In FOP, the mutated ACVR1/ALK2 receptor leads to excessive phosphorylation of SMAD1, SMAD5, and SMAD8 (SMAD1/5/8). drugbank.comnih.gov This phosphorylation is a critical step that allows the SMAD complex to translocate to the nucleus and activate the transcription of osteogenic genes. nih.gov
Palovarotene has been shown to reduce the phosphorylation of SMAD1/5/8. fda.govclinicaltrialsarena.com Furthermore, RARγ agonists can promote the proteasomal degradation of SMAD proteins. nih.govmdpi.commdpi.com By enhancing the recruitment of the E3-ubiquitin ligase Smurf1 to the nuclear pSMAD1/RARγ complex, Palovarotene facilitates the degradation of phosphorylated SMAD1, effectively shutting down the aberrant signal. ebi.ac.uk This dual action—reducing phosphorylation and promoting degradation—leads to a potent inhibition of the BMP-driven chondrogenesis and subsequent bone formation. nih.govfepblue.org
Table 2: Effect of Palovarotene on BMP/SMAD Signaling
| Molecular Target | Effect of Palovarotene | Mechanism |
|---|---|---|
| BMP Signaling | Inhibition drugbank.comresearchgate.net | Indirect, via RARγ activation |
| SMAD1/5/8 Phosphorylation | Reduction fda.govclinicaltrialsarena.comelifesciences.org | Dampening of ACVR1/ALK2 kinase activity |
| SMAD1/5/8 Proteins | Enhanced Degradation nih.govmdpi.comebi.ac.uk | Promotes proteasomal degradation via Smurf1 |
Recent research has revealed that Activin A, a ligand typically associated with the TGF-β signaling pathway, can paradoxically activate the aberrant BMP signaling pathway in individuals with the FOP-causing ACVR1 mutation. mdpi.comnih.gov This discovery has identified Activin A as a key driver of heterotopic ossification in FOP. elifesciences.org
Preclinical studies have demonstrated that Palovarotene can interfere with this pathological Activin A signaling. elifesciences.orgnih.gov It has been shown to inhibit the Activin A-induced chondrogenic and osteogenic differentiation of fibro/adipogenic progenitors (FAPs) that carry the ACVR1 mutation. elifesciences.org While Palovarotene does not appear to directly inhibit the expression of Activin A itself, it effectively reduces the number of local, Inhba-expressing (the gene encoding Activin A) cell populations that contribute to the formation of heterotopic bone. nih.gov This interference with the Activin A-driven pathology broadens the therapeutic mechanism of Palovarotene, accounting for its effectiveness against a key culprit in FOP pathogenesis. nih.gov
NF-κB Signaling Pathway Modulation
Palovarotene has been shown to modulate the nuclear factor kappa-B (NF-κB) signaling pathway as a key part of its mechanism in preventing heterotopic ossification (HO). ebi.ac.uk In preclinical models, palovarotene can alleviate HO by blocking the NF-κB cascade. ebi.ac.uk Studies using in vitro and in vivo models of HO demonstrated that an inflammatory microenvironment, dominated by macrophages, plays a crucial role in the process. nih.govebi.ac.uk This environment stimulates tendon stem cells (TSCs) and bone mesenchymal stem cells (BMSCs) to activate both Smad and NF-κB signaling pathways, initiating osteogenic differentiation. nih.govebi.ac.ukresearchgate.net
Palovarotene intervenes in this process by downregulating the synergistic effects of the Smad and NF-κB signaling pathways. nih.gov It may act on a common downstream transcription target of both pathways, thereby inhibiting the aggregation of osteogenic progenitor cells and macrophages. nih.govebi.ac.uk In reporter assays using primary mouse stromal cells, palovarotene was found to decrease NF-κB activity that had been induced by interleukin-1β (IL-1β). caymanchem.com This suggests that palovarotene's anti-inflammatory effects are mediated, at least in part, through the inhibition of NF-κB signaling. researchgate.net
PI3K-Akt and P53 Signaling Pathway Interactions
Network pharmacology studies have identified the PI3K-Akt and p53 signaling pathways as being closely related to the therapeutic action of palovarotene in heterotopic ossification. nih.govnih.govresearchgate.net The p53 signaling pathway, in conjunction with the NF-κB pathway, has been implicated in the development of HO in various trauma models. frontiersin.org
Experimental validation in preclinical models supports the involvement of these pathways. nih.gov During osteogenic induction of bone marrow stromal cells (BMSCs), the transcription of key molecules is altered: MAPK1, a positive regulator of the PI3K-Akt pathway, is upregulated, while MDM2, a key negative regulator of the p53 pathway, is downregulated. nih.gov Treatment with palovarotene was shown to reverse these trends, suggesting an interaction with both the PI3K-Akt and p53 signaling cascades to inhibit osteogenesis. nih.govnih.gov KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway enrichment analysis further confirmed that the p53 and PI3K-Akt signaling pathways were significantly enriched among the potential targets of palovarotene in the context of HO. nih.govresearchgate.net
MAPK1 and MDM2 Target Involvement
Mitogen-activated protein kinase 1 (MAPK1) and Mouse double minute 2 homolog (MDM2) have been identified as potential core molecular targets of palovarotene in its action against heterotopic ossification. nih.govnih.gov A network pharmacology analysis, combined with gene-phenotype correlation, pinpointed MAPK1 and MDM2 as being closely linked to the HO phenotype. nih.gov
In vitro experiments using BMSCs undergoing osteogenic differentiation showed that the transcription levels of MAPK1 and MDM2 were significantly upregulated. nih.gov The application of palovarotene reversed this effect, leading to a significant downregulation in the transcription of both MAPK1 and MDM2, which correlated with a reduction in osteogenic markers. nih.govresearchgate.net These findings were corroborated in vivo, where palovarotene treatment inhibited ectopic bone formation in an animal model of HO and was associated with reduced expression of these key molecular targets. nih.gov This indicates that the therapeutic effect of palovarotene is mediated, in part, by its ability to modulate the expression of MAPK1 and MDM2. nih.govnih.gov
Cellular Differentiation and Fate Specification
Inhibition of Chondrogenesis and Osteogenic Differentiation
A primary mechanism of palovarotene is the potent inhibition of chondrogenesis, the formation of cartilage, which is an obligatory intermediate step in endochondral ossification, the process underlying heterotopic bone formation. tandfonline.comoup.com As a selective RARγ agonist, palovarotene activates retinoid signaling pathways that naturally act as transcriptional repressors in chondrogenic cells, thereby inhibiting their differentiation and maturation. tandfonline.comoup.com
Preclinical studies have consistently demonstrated that palovarotene blocks the chondrogenic phase of HO. tandfonline.com It effectively inhibits both chondrogenic and osteogenic differentiation in various cell types, including fibro/adipogenic progenitors (FAPs). nih.govnih.gov Specifically, palovarotene at a concentration of 10 nM was shown to inhibit chondrogenic and osteogenic differentiation induced by activin A in FAPs that express the mutated ACVR1R206H receptor found in fibrodysplasia ossificans progressiva (FOP). caymanchem.com This inhibition is achieved by downregulating BMP signaling in prechondrogenic cells, which in turn suppresses the entire cascade leading to bone formation. nih.gov
| Cell/Model Type | Observed Effect | Key Pathway/Molecule Involved | Reference |
|---|---|---|---|
| Mouse FAPs (ACVR1R206H) | Inhibited activin A-induced chondrogenic and osteogenic differentiation | Activin A, RARγ | caymanchem.com |
| FOP Mouse Models | Blocked non-injury and injury-induced HO | BMP signaling, Smad1/5/8 | nih.gov |
| Prechondrogenic Mesenchymal Stem Cells | Redirected cell fate from an osseous lineage | RARγ | tandfonline.com |
| Rat Model of Traumatic Injury | Decreased expression of osteo- and chondrogenic genes | BMP4 | researchgate.net |
Impact on Mesenchymal Stem Cells and Progenitor Cells (e.g., FAPs, BMSCs, TSCs)
Palovarotene exerts significant effects on several types of mesenchymal stem and progenitor cells that are considered to be cells-of-origin for heterotopic ossification.
Fibro/adipogenic Progenitors (FAPs): In mouse models of FOP, which involves the ACVR1R206H mutation, FAPs are a key source of HO. nih.gov Palovarotene effectively inhibits the chondrogenic and osteogenic differentiation of these mutant FAPs in vitro. nih.govnih.gov It also reduces the expansion of the pathogenic FAP population following injury, although it does not appear to permanently alter their skeletogenic potential, suggesting the need for continued administration during periods of risk. ebi.ac.uknih.gov
Bone Marrow Stromal Cells (BMSCs): BMSCs are multipotent cells that can differentiate into osteoblasts. In in vitro models where osteogenic differentiation of BMSCs was induced, treatment with palovarotene led to a significant decrease in calcium deposition and alkaline phosphatase activity. nih.gov This demonstrates a direct inhibitory effect on the osteogenic potential of BMSCs. ebi.ac.uknih.gov
Tendon Stem Cells (TSCs): TSCs have been shown to play a role in the formation of HO, particularly in an inflammatory microenvironment. ebi.ac.uknih.gov Palovarotene can attenuate HO induced by TSCs. ebi.ac.ukebi.ac.uk It achieves this by inhibiting the aggregation of these progenitor cells and downregulating the Smad and NF-κB signaling pathways that drive their osteogenic differentiation under inflammatory stimuli. nih.govebi.ac.ukresearchgate.net
Effects on Cellular Proliferation and Apoptosis
Palovarotene has demonstrated anti-proliferative effects on the progenitor cells that contribute to heterotopic ossification. In a rat model of combat-related traumatic injury, palovarotene treatment significantly decreased the number of osteogenic connective tissue progenitor (CTP-O) colonies both in vitro and in vivo. researchgate.netnih.gov
Similarly, in FOP mouse models, palovarotene was found to reduce the proliferation of lesional cells at the site of injury. nih.gov Live-animal imaging studies showed that palovarotene treatment led to a modest but statistically significant reduction in the population expansion of pathogenic R206H-FAPs following transplantation. nih.gov The total volume of HO was found to be strongly correlated with the peak number of these FAPs, highlighting the importance of inhibiting their proliferation. nih.gov While these studies did not always distinguish between effects on proliferation and cell survival, the inhibition of progenitor cell expansion appears to be a key mechanism of action. researchgate.netnih.gov In the context of FOP, it has been noted that diseased FAPs fail to undergo normal apoptosis to reduce their numbers after tissue injury; by curbing their expansion, palovarotene indirectly addresses this aspect of the pathology. nih.gov
| Cell Type | Effect on Proliferation/Expansion | Effect on Differentiation | Reference |
|---|---|---|---|
| Fibro/adipogenic Progenitors (FAPs) | Reduced population expansion | Inhibited chondrogenic and osteogenic differentiation | nih.govnih.gov |
| Connective Tissue Progenitors (CTP-O) | Decreased colony formation by up to 98% | Inhibited (inferred from reduced osteogenic gene expression) | researchgate.netnih.gov |
| Tendon Stem Cells (TSCs) | Inhibited aggregation | Attenuated osteogenic differentiation | nih.govebi.ac.uk |
| Bone Marrow Stromal Cells (BMSCs) | Not specified | Inhibited osteogenic differentiation | ebi.ac.uknih.gov |
Preclinical Efficacy of Palovarotene in Disease Models of Aberrant Ossification
Palovarotene (B1678359), a selective retinoic acid receptor γ (RARγ) agonist, has been investigated for its potential to inhibit aberrant bone formation in various preclinical models. Its efficacy has been demonstrated in both in vitro cellular assays and in vivo animal models of heterotopic ossification (HO), a condition characterized by bone formation in non-skeletal tissues. nih.govnih.govfrontiersin.org
Investigations into Immunomodulatory Effects and Inflammation
Modulation of Inflammatory Cytokines (e.g., IL-6, TNF-α, IFN-γ)
Palovarotene (B1678359) has demonstrated a significant capacity to modulate the expression of key pro-inflammatory cytokines that are central to the initiation and propagation of inflammatory responses. The compound's mechanism of action is closely tied to its ability to suppress inflammatory signaling cascades. nih.gov
Research in models of heterotopic ossification, a condition characterized by a strong inflammatory component, has shown that an inflammatory microenvironment leads to increased levels of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) at the site of injury. nih.gov Studies have revealed that treatment with Palovarotene can significantly downregulate the expression of several inflammatory markers. Specifically, in both in vivo and in vitro models of HO, Palovarotene treatment led to a marked decrease in the expression of TNF-α and Interferon-gamma (IFN-γ). nih.gov The compound exerts this effect by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. nih.govnih.gov By blocking the NF-κB cascade, Palovarotene effectively alleviates the inflammatory state. nih.gov
The table below summarizes the observed effects of Palovarotene on key inflammatory cytokines based on preclinical research findings. nih.gov
| Cytokine | Observation in Inflammatory Model | Effect of Palovarotene Treatment |
| TNF-α | Expression is significantly increased | Significantly downregulated |
| IFN-γ | Expression is significantly increased | Significantly downregulated |
| IL-6 | Levels are increased at the injury site in the early stages of inflammation | Contributes to the reversal of the overall inflammatory state |
| IL-1β | Expression is significantly increased | Significantly downregulated |
This data is based on preclinical models of inflammation associated with heterotopic ossification. nih.gov
Effects on Inflammatory Microenvironment and Immune Cell Populations (e.g., macrophages, T-cells)
The inflammatory microenvironment is a complex milieu of various immune cells, signaling molecules, and extracellular matrix components. Palovarotene influences this environment by altering the accumulation and function of key immune cell populations, particularly macrophages.
In animal models of trauma and inflammation-induced heterotopic ossification, a high concentration of macrophages is observed at the injured site. nih.gov These macrophages play a crucial role in orchestrating the local inflammatory response. nih.gov Research has demonstrated that Palovarotene treatment can significantly reduce the accumulation of macrophages in the developing heterotopic lesions. nih.gov This reduction in macrophage infiltration is a key component of Palovarotene's anti-inflammatory effect, as macrophages are a major source of pro-inflammatory cytokines and are known to promote the processes leading to ectopic bone formation. nih.govnih.gov
While the direct effects of Palovarotene on T-cell differentiation and function are not as extensively characterized, the modulation of the broader inflammatory environment and cytokine profile invariably impacts T-cell behavior. nih.gov
Interplay with Immune Checkpoint Pathways in other Disease Models
While direct studies on the interaction between Palovarotene and immune checkpoint pathways are limited, research into other RARγ agonists and broader retinoids provides valuable insights into potential synergies. Immune checkpoints are critical regulatory pathways that prevent excessive immune responses, but can also be exploited by cancer cells to evade immune destruction. researchgate.net
A study investigating a novel RARγ agonist, IRX4647, in a lung cancer model resistant to immune checkpoint inhibitors, found that combination therapy with an anti-PD-L1 antibody significantly suppressed tumor growth. researchgate.net This effect was associated with an increase in CD4+ T-cells within the tumor microenvironment, suggesting that the RARγ agonist could help overcome resistance to checkpoint blockade by modulating the tumor's immune landscape. researchgate.net
Furthermore, all-trans-retinoic acid (ATRA), the natural ligand for retinoic acid receptors, has been shown to induce an IFN-driven inflammatory tumor microenvironment. nih.gov This reprogramming of the tumor microenvironment can sensitize tumors to the effects of immune checkpoint therapies, including those targeting CTLA-4, GITR, and OX40. nih.gov Given that Palovarotene is a selective RARγ agonist, it operates within the broader retinoid signaling pathway, which has been implicated in modulating immune responses in a way that can be favorable for anti-cancer immunity. oup.comresearchgate.netnih.gov These findings suggest a potential, yet to be fully explored, role for Palovarotene in combination with immune checkpoint inhibitors in oncology.
Theoretical Frameworks and Computational Modeling in Palovarotene Research
Network Pharmacology and Systems Biology Approaches
Network pharmacology offers a holistic perspective to understand how drugs interact with complex biological systems. frontiersin.org By analyzing the intricate network of genes, proteins, and pathways, this approach helps to decipher the multi-target and multi-pathway mechanisms of a drug like Palovarotene (B1678359). frontiersin.orgresearchgate.net A study exploring Palovarotene's effect on heterotopic ossification utilized network pharmacology to systematically uncover its molecular mechanism. frontiersin.orgnih.govnih.gov This approach is particularly suited for complex diseases where a drug may influence multiple biological processes simultaneously. frontiersin.org
The general workflow in these studies involves identifying the drug's targets and the genes associated with the disease from various databases. nih.govebi.ac.uk For Palovarotene, researchers collected 226 related genes from databases such as ChEMBL and SwissTargetPrediction. nih.gov By intersecting these with disease-associated genes, potential therapeutic targets were identified for further analysis. nih.govebi.ac.uk
Protein-Protein Interaction (PPI) network analysis is a cornerstone of network pharmacology, used to visualize and analyze the complex interplay between proteins targeted by a drug. frontiersin.orgresearchgate.net For Palovarotene, a PPI network was constructed using the identified intersection targets between the drug and heterotopic ossification. nih.govnih.gov This network was built by importing the target data into the STRING database, setting Homo sapiens as the species, and retaining interactions with a confidence score greater than 0.4. nih.gov
The resulting network was then analyzed using software like Cytoscape to identify key proteins and modules. nih.gov Topological analysis of the PPI network helped in screening for the most relevant "hub genes"—highly connected nodes that are often crucial for network stability and function. frontiersin.org Through this analysis, genes such as PPARG, PPARA, MDM2, and MAPK1 were identified as hub genes in the context of Palovarotene's treatment of HO. frontiersin.org Further gene-phenotype correlation analysis using tools like VarElect helped to confirm the relationship between these core genes and the disease phenotype. frontiersin.orgnih.gov This integrated analysis provides a deeper understanding of how Palovarotene modulates cellular machinery by influencing key protein interactions. oup.com
To understand the biological significance of the identified targets, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed. frontiersin.orgnih.govcancer.gov These analyses help to categorize the target genes based on their associated biological processes, cellular components, and molecular functions. frontiersin.orgnih.gov
For Palovarotene's targets in heterotopic ossification, GO analysis revealed significant enrichment in several key areas. frontiersin.org
Biological Processes : The targets are closely related to the metabolic processes of arachidonic acid, unsaturated fatty acids, icosanoids, and monocarboxylic acids. frontiersin.org
Molecular Functions : Key functions included cysteine-type endopeptidase activity involved in the apoptotic signaling pathway, retinoid binding, and fatty acid binding. frontiersin.org
Cellular Components : The analysis pointed to the involvement of various cellular locations where these proteins are active. frontiersin.org
KEGG pathway enrichment analysis identified the specific signaling pathways modulated by Palovarotene. The results indicated that the targets were significantly involved in pathways crucial to cell growth, differentiation, and inflammation, including:
PI3K-Akt signaling pathway frontiersin.orgnih.gov
p53 signaling pathway frontiersin.orgnih.gov
PPAR signaling pathway frontiersin.org
VEGF signaling pathway frontiersin.org
These findings suggest that Palovarotene exerts its therapeutic effects not through a single mechanism but by modulating a network of interconnected pathways, a characteristic feature of drugs effective against complex diseases. frontiersin.orgresearchgate.net
Computational Drug Discovery and Ligand-Receptor Dynamics Modeling
Palovarotene is a selective retinoic acid receptor-gamma (RARγ) agonist. ebi.ac.ukdrugbank.com The discovery and development process for such targeted therapies heavily relies on computational methods. researchgate.net Palovarotene was initially investigated for chronic obstructive pulmonary disease (COPD) before being repurposed for fibrodysplasia ossificans progressiva (FOP) and HO, a journey informed by preclinical studies and an understanding of its mechanism of action. nih.govtandfonline.com
Computational drug discovery for a target like RARγ, a nuclear receptor, involves several stages:
Target Identification and Validation : Recognizing that RARγ activation inhibits chondrogenesis was a key step. drugbank.comresearchgate.net
Virtual Screening and Docking : In-silico techniques are used to screen compound libraries to identify molecules that can bind effectively to the target receptor. nih.gov Molecular docking simulates the interaction between a ligand (Palovarotene) and its receptor (RARγ), predicting the binding conformation and affinity. units.it This helps in selecting promising candidates for synthesis and testing.
Ligand-Receptor Dynamics Modeling : Molecular dynamics (MD) simulations are used to study the dynamic behavior of the ligand-receptor complex over time. units.itmdpi.com These simulations provide insights into the stability of the complex and the specific interactions that maintain the binding, which are crucial for the drug's efficacy. mdpi.com For Palovarotene, its binding to RARγ is known to interfere with the bone morphogenetic protein (BMP) signaling pathway by reducing the phosphorylation of SMAD1/5/8, which in turn blocks chondrogenic differentiation. drugbank.comresearchgate.netfda.gov MD simulations can model these conformational changes and downstream effects that are triggered by the ligand binding. units.it
These computational approaches accelerate the drug discovery process and provide a detailed molecular-level understanding of the drug's mechanism, complementing experimental data. researchgate.netunits.it
Structure-Activity Relationship (SAR) Studies and Analog Development
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug development. They involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. managingip.commdpi.com The goal is to optimize the compound's efficacy, selectivity, and pharmacokinetic properties.
For Palovarotene, SAR studies have been crucial in defining its identity as a selective RARγ agonist. drugbank.comresearchgate.net The development of retinoid agonists with specificity for a particular receptor subtype (α, β, or γ) is a direct result of extensive SAR exploration. nih.gov
A key finding from an SAR study on Palovarotene highlights the importance of its pyrazole (B372694) ring. researchgate.netnih.gov This structural feature is critical for its interaction with the RARγ receptor, specifically forming a π-π stacking interaction with a phenylalanine residue (Phe304) in the binding pocket. researchgate.net This interaction, along with the carboxyl group required for all such RARγ agonists, is essential for its high-affinity binding and subsequent biological activity. researchgate.net
The process of developing analogs based on SAR involves:
Identifying the Pharmacophore : Determining the essential structural features required for activity.
Systematic Modification : Altering different parts of the lead compound (like Palovarotene) and evaluating the impact on its agonist activity at the RARγ receptor. managingip.com
Iterative Optimization : Using the results to design and synthesize new analogs with improved properties. mdpi.com
Such studies led to the selection of Palovarotene for clinical trials due to its high effectiveness as an RARγ agonist compared to other analogs in inhibiting HO in mouse models. nih.gov
Future Directions and Research Gaps in Palovarotene 13c4 Investigations
Elucidation of Remaining Unknowns in Mechanism of Action
Palovarotene (B1678359) is a selective agonist for the retinoic acid receptor gamma (RARγ). drugbank.comnih.gov Its primary mechanism of action involves the inhibition of the bone morphogenetic protein (BMP) signaling pathway, which is aberrantly active in genetic disorders like Fibrodysplasia Ossificans Progressiva (FOP) due to mutations in the ACVR1/ALK2 gene. drugbank.compatsnap.com By binding to RARγ, palovarotene represses the downstream SMAD1/5/8 signaling cascade, which in turn inhibits the ectopic chondrogenesis (cartilage formation) and subsequent osteogenesis (bone formation) that characterize heterotopic ossification (HO). drugbank.comclinicaltrialsarena.com
Despite this foundational knowledge, significant gaps remain in understanding the nuanced effects of palovarotene. The precise mechanisms leading to certain adverse events, such as premature physeal closure (PPC) in some but not all growing children, are unknown. nih.gov Research is needed to determine if this is linked to factors like the frequency of disease flare-ups, the specific activity levels of mutant ALK2 in growth plates, or other genetic and environmental modifiers. nih.gov
Furthermore, while palovarotene is designed to inhibit new bone formation, some studies have noted a numerical increase in reported flare-up events in treated patients, raising questions about whether the drug could, in some contexts, trigger symptoms mimicking flare-ups. fda.gov Network pharmacology studies have suggested that palovarotene's effects may involve targets beyond the primary BMP pathway, including MAPK1, MDM2, and the p53 and PI3K-Akt signaling pathways, but these interactions require further experimental validation. nih.gov A comprehensive understanding of how palovarotene interacts with various cellular signaling networks is crucial for predicting its full range of biological effects. nih.govnih.gov
Advanced Applications of Isotopically Labeled Compounds in Metabolic Tracing and Quantitative Biology
The development of Palovarotene-13C4, where four carbon atoms are replaced with the stable isotope ¹³C, provides a powerful tool for advanced research. cymitquimica.com Stable isotope labeling allows molecules to be precisely tracked and quantified within complex biological systems without altering their fundamental chemical and biological properties. alfa-chemistry.commoravek.com This opens up several avenues for sophisticated investigation not possible with the unlabeled compound alone.
Metabolic Tracing: By administering this compound, researchers can use techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to trace its journey through an organism. creative-proteomics.comfrontiersin.org This allows for the precise identification and quantification of its metabolites. drugbank.comalfa-chemistry.com While five main metabolites of palovarotene have been identified, ¹³C tracing can confirm these pathways and potentially uncover previously unknown metabolic routes. drugbank.com This is critical for understanding the drug's pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted—and for identifying any potential accumulation in specific tissues. alfa-chemistry.commoravek.com
Quantitative Biology: Isotopically labeled compounds are instrumental in quantitative biology, particularly in proteomics and metabolomics. silantes.comcreative-proteomics.com For instance, this compound could be used in studies to quantify changes in protein expression or metabolic fluxes in response to treatment. moravek.comcreative-proteomics.com By tracking the ¹³C label, scientists can measure how palovarotene affects various metabolic networks, providing a dynamic view of its cellular impact. creative-proteomics.comnih.gov This approach can help elucidate the off-target effects of the drug and provide a deeper understanding of its mechanism of action at a systems level. nih.gov
Table 1: Applications of this compound in Research
| Research Area | Application of this compound | Potential Insights |
|---|---|---|
| Metabolic Tracing | Tracking the absorption, distribution, metabolism, and excretion (ADME) of the drug. | Elucidation of metabolic pathways, identification of novel metabolites, and understanding pharmacokinetic properties. drugbank.comalfa-chemistry.com |
| Quantifying metabolic fluxes in pathways affected by palovarotene treatment. | Measuring the dynamic response of cellular metabolism to the drug, identifying metabolic bottlenecks or shifts. alfa-chemistry.comcreative-proteomics.com | |
| Quantitative Biology | Use as an internal standard in mass spectrometry. | Accurate quantification of unlabeled palovarotene in biological samples. scbt.com |
| Investigating drug-receptor interactions and target engagement. | Understanding the binding kinetics and occupancy of RARγ in different tissues. alfa-chemistry.com | |
| Probing changes in the proteome or metabolome post-treatment. | Identifying downstream effects on cellular pathways and discovering potential biomarkers of efficacy or toxicity. moravek.comsilantes.com |
Development of Novel Preclinical Models for Pathway Validation
The preclinical evaluation of palovarotene has relied on several animal models that replicate key aspects of heterotopic ossification (HO). These models have been crucial in establishing the drug's efficacy in inhibiting ectopic bone formation. tandfonline.comwikipedia.org
Key preclinical models used in palovarotene research include:
Injury-Induced HO Models: These models, often in rats, use trauma (such as blast injuries) to induce HO, mimicking acquired HO in humans. caymanchem.com
Genetic FOP Mouse Models: These are "knock-in" mice engineered to carry the human ACVR1R206H mutation, which is the most common cause of FOP. nih.gov These models develop HO spontaneously and in response to injury, closely recapitulating the human disease. nih.govwikipedia.org
Cell-Specific FOP Models: To study the role of specific cell types, researchers have used Cre-Lox systems to express the mutant ACVR1R206H gene only in certain cell populations, such as fibro/adipogenic progenitors (FAPs). elifesciences.org
Table 2: Preclinical Models for Palovarotene Research
| Model Type | Description | Key Findings with Palovarotene |
|---|---|---|
| ACVR1R206H Knock-in Mouse | Carries the human FOP mutation, leading to spontaneous and injury-induced HO. nih.gov | Palovarotene inhibited HO, maintained limb mobility, and restored skeletal growth. nih.govwikipedia.org |
| FAP-Specific Mutant Mouse | ACVR1R206H mutation expressed specifically in fibro/adipogenic progenitors (FAPs). elifesciences.org | Palovarotene significantly reduced the expansion of pathogenic FAPs and inhibited chondrogenic differentiation. elifesciences.org |
| Rat Traumatic Injury Model | HO induced by physical trauma, such as a blast injury. caymanchem.com | Palovarotene decreased HO formation in a dose-dependent manner. caymanchem.com |
While these models have been invaluable, they have limitations. For example, some studies noted that the route of administration (injection vs. oral) could influence outcomes, and skeletal toxicity observed in juvenile mice was not fully predictive of the specific growth plate issues seen in children. nih.govelifesciences.org Future research requires the development of more refined preclinical models. There is a need for models that can more accurately predict the risk of specific adverse events like PPC and allow for the study of long-term treatment effects on skeletal health. nih.gov Additionally, models that incorporate human cells or tissue systems, such as organ-on-a-chip or advanced 3D cell cultures, could provide a more translatable platform for validating pathway effects and screening for toxicity.
Integration of Multi-Omics Data for Comprehensive Understanding
To achieve a holistic understanding of palovarotene's effects, future research must move towards the integration of multi-omics data. frontiersin.orgnih.gov This approach combines data from different biological layers—such as genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive picture of how a drug perturbs cellular systems. nih.govrsc.org
A network pharmacology study has already provided a glimpse into the power of this approach by identifying potential new targets and pathways for palovarotene in HO, such as MAPK1 and the PI3K-Akt pathway. nih.gov Future studies could expand on this by generating and integrating multiple omics datasets from preclinical models or patient samples. For example:
Transcriptomics (RNA-seq) could reveal how palovarotene treatment alters gene expression in target tissues and off-target sites, providing clues to its efficacy and side effects.
Proteomics could identify changes in protein levels and post-translational modifications (like phosphorylation), directly measuring the drug's impact on signaling cascades like the SMAD pathway. creative-proteomics.com
Metabolomics , aided by tools like this compound, could map the downstream metabolic consequences of the drug's activity. silantes.com
By integrating these datasets, researchers can construct detailed models of the drug's mechanism of action, moving beyond a single pathway to a systems-level view. nih.gov This can help bridge the gap from genotype to phenotype, explaining why individuals might respond differently to treatment and identifying potential biomarkers for patient stratification or monitoring treatment response. nih.govresearchgate.net Such an integrated approach is essential for fully elucidating the complex biology of palovarotene and paving the way for more precise and effective therapeutic strategies. nih.gov
Q & A
Q. How to ensure long-term stability of Palovarotene-13C⁴ in storage for multi-year studies?
- Methodological Answer :
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC every 3 months. Report degradation products .
- Storage Conditions : Use amber vials under inert gas (N₂/Ar) at -80°C. Validate stability through periodic MS analysis .
Q. Tables for Reference
| Data Type | Recommended Format | Example | Citation |
|---|---|---|---|
| NMR Shifts | Table with δ (ppm), multiplicity, J-values | δ 7.25 (s, 1H, C⁴-H) | |
| Pharmacokinetic Parameters | Mean ± SD, AUC, Cₘₐₓ, t₁/₂ | AUC₀–₂₄ = 450 ± 50 ng·h/mL | |
| Isotopic Purity | % ¹³C enrichment ± error | 98.5% ± 0.3% (n=3) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
